Methyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate

Catalog No.
S13129776
CAS No.
920799-17-3
M.F
C12H14N2O5
M. Wt
266.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxyl...

CAS Number

920799-17-3

Product Name

Methyl (2s)-2-(4-nitrophenyl)morpholine-4-carboxylate

IUPAC Name

methyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

InChI

InChI=1S/C12H14N2O5/c1-18-12(15)13-6-7-19-11(8-13)9-2-4-10(5-3-9)14(16)17/h2-5,11H,6-8H2,1H3/t11-/m1/s1

InChI Key

KQFMYMIZSUXILO-LLVKDONJSA-N

Canonical SMILES

COC(=O)N1CCOC(C1)C2=CC=C(C=C2)[N+](=O)[O-]

Isomeric SMILES

COC(=O)N1CCO[C@H](C1)C2=CC=C(C=C2)[N+](=O)[O-]

Methyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate is an organic compound classified as a morpholine derivative. Its molecular formula is C12H14N2O5C_{12}H_{14}N_{2}O_{5}, and it has a molecular weight of approximately 266.25 g/mol. This compound features a morpholine ring substituted with a nitrophenyl group and a methyl ester at the carboxylic acid position, which contributes to its unique chemical properties and potential biological activities .

The compound's structure can be represented by the following InChI key: KQFMYMIZSUXILO-LLVKDONJSA-N, and its SMILES notation is COC(=O)N1CCO[C@H](C1)C2=CC=C(C=C2)[N+](=O)[O-] . The presence of the nitrophenyl group allows for participation in various

  • Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium or sodium borohydride.
  • Ester Hydrolysis: The methyl ester can be hydrolyzed to yield the corresponding carboxylic acid, typically under acidic or basic conditions.
  • Substitution Reactions: The phenyl and nitrophenyl groups can participate in electrophilic substitution reactions, allowing for further derivatization of the compound.

These reactions highlight the compound's potential utility in synthesizing more complex organic molecules.

Research into the biological activity of Methyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate suggests potential antimicrobial and anticancer properties. The nitrophenyl moiety may interact with various biological targets, influencing cellular processes through enzyme inhibition or receptor modulation. The morpholine ring enhances binding affinity towards biological targets, making this compound a subject of interest in medicinal chemistry .

The synthesis of Methyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate typically involves several key steps:

  • Formation of Morpholine Ring: This can be achieved by reacting diethanolamine with a halogenated compound under basic conditions.
  • Nitration: The introduction of the nitro group onto the phenyl ring is performed using nitrating agents under controlled conditions.
  • Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to yield the final product .

In industrial settings, these processes may be scaled up using continuous flow reactors to improve yield and purity.

Methyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate has various applications across multiple fields:

  • Organic Synthesis: Serves as a building block for synthesizing more complex organic compounds.
  • Pharmaceutical Research: Investigated for its potential as a drug candidate due to its unique structural features and biological activity.
  • Chemical Industry: Used in producing specialty chemicals and intermediates for various applications .

Studies have shown that Methyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate interacts with specific molecular targets, which may include enzymes and receptors involved in critical biological pathways. The nitrophenyl group can participate in redox reactions, while the morpholine ring may enhance selectivity and binding affinity towards these targets. Understanding these interactions is crucial for developing therapeutic applications.

Several compounds share structural similarities with Methyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-(2-methyl-4-nitrophenyl)morpholineC11H14N2O3C_{11}H_{14}N_{2}O_{3}Contains a methyl substitution on the phenyl ring
Phenyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylateC17H16N2O5C_{17}H_{16}N_{2}O_{5}Features a phenyl substitution instead of methyl
4-(aminophenyl)morpholineC12H14N2C_{12}H_{14}N_{2}Lacks nitro group; focuses on amino functionality

Uniqueness

Methyl (2S)-2-(4-nitrophenyl)morpholine-4-carboxylate is unique due to its combination of the morpholine structure with both a nitrophenyl substituent and a methyl ester group. This configuration enhances its reactivity and potential interactions in biological systems compared to similar compounds that may lack one or more of these functional groups .

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Exact Mass

266.09027155 g/mol

Monoisotopic Mass

266.09027155 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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